molecular formula C13H17IO2 B13218563 (2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane

(2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane

Cat. No.: B13218563
M. Wt: 332.18 g/mol
InChI Key: JSVIJXMNKNWDOA-AAEUAGOBSA-N
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Description

(2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane is an organic compound that belongs to the class of oxanes. Oxanes are six-membered heterocyclic compounds containing one oxygen atom. This particular compound features an iodomethyl group and a methoxyphenyl group, which can impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate oxane precursor and reagents to introduce the iodomethyl and methoxyphenyl groups.

    Reaction Conditions: The reactions may involve halogenation, etherification, and cyclization steps under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The methoxyphenyl group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound might be studied for its biological activity and potential as a pharmaceutical intermediate.

    Medicine: It could be explored for its therapeutic properties or as a precursor in drug synthesis.

    Industry: The compound may find applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane: Similar structure but with a bromomethyl group instead of iodomethyl.

    (2S,5R)-2-(Chloromethyl)-5-(3-methoxyphenyl)oxane: Similar structure but with a chloromethyl group.

    (2S,5R)-2-(Hydroxymethyl)-5-(3-methoxyphenyl)oxane: Similar structure but with a hydroxymethyl group.

Uniqueness

The presence of the iodomethyl group in (2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane can impart unique reactivity compared to its bromine, chlorine, or hydroxyl analogs. This can influence its chemical behavior, making it suitable for specific applications where iodine’s properties are advantageous.

Properties

Molecular Formula

C13H17IO2

Molecular Weight

332.18 g/mol

IUPAC Name

(2S,5R)-2-(iodomethyl)-5-(3-methoxyphenyl)oxane

InChI

InChI=1S/C13H17IO2/c1-15-12-4-2-3-10(7-12)11-5-6-13(8-14)16-9-11/h2-4,7,11,13H,5-6,8-9H2,1H3/t11-,13-/m0/s1

InChI Key

JSVIJXMNKNWDOA-AAEUAGOBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2CC[C@H](OC2)CI

Canonical SMILES

COC1=CC=CC(=C1)C2CCC(OC2)CI

Origin of Product

United States

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